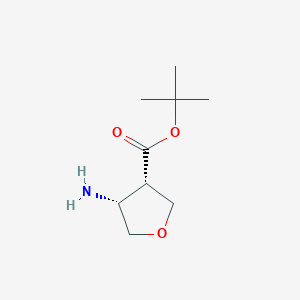

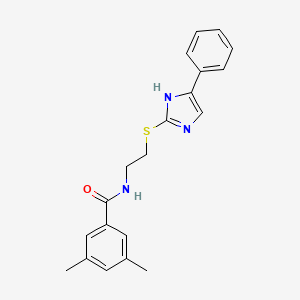

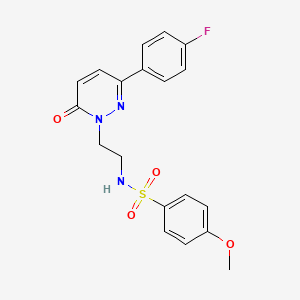

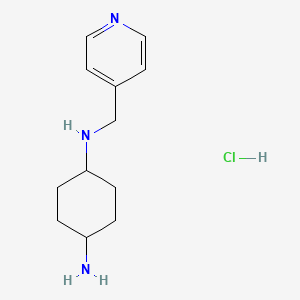

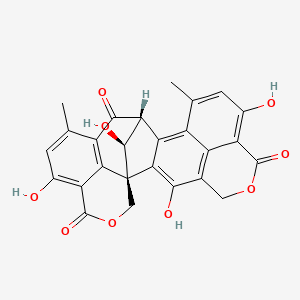

![molecular formula C19H22N6OS B2921533 N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941956-05-4](/img/structure/B2921533.png)

N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.

BenchChem offers high-quality N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Discovery and Pharmaceutical Applications

The core structure of the compound, which includes a 1,2,3-triazole ring, is known for its stability and versatility in drug design . The triazole ring mimics peptide bonds and can engage in hydrogen bonding, making it valuable in creating new pharmaceuticals. This compound could potentially be investigated for its efficacy in treating diseases where similar structures have been effective, such as anticonvulsants or antibiotics.

Supramolecular Chemistry

Due to its potential for strong dipole moments and hydrogen bonding ability, this compound could be used in the design of new supramolecular structures . These structures are crucial in the development of molecular machines, sensors, and advanced materials with specific functions.

Organic Synthesis

The triazole moiety within the compound’s structure can act as a versatile intermediate in organic synthesis . It could be utilized to develop new synthetic pathways or improve existing ones, leading to the efficient creation of complex organic molecules.

Chemical Biology

In chemical biology, the compound could be used as a molecular probe to study biological systems . Its ability to bind with biological macromolecules could help in understanding biological processes at the molecular level, potentially leading to breakthroughs in biochemistry and molecular biology.

Material Science

The compound’s inherent stability and potential for forming diverse chemical bonds make it a candidate for creating new materials . Research could explore its incorporation into polymers or as a component in electronic devices, contributing to advancements in material science.

Agricultural Chemistry

While specific information on the use of this compound in agriculture is not readily available, similar triazole derivatives have been used to create pesticides and herbicides . Investigating this compound’s properties could lead to the development of new agrochemicals that are more efficient and environmentally friendly.

Fluorescent Imaging

Compounds with a triazole core have been used in fluorescent imaging due to their ability to emit light under certain conditions . This compound could be modified to serve as a fluorescent marker, aiding in the visualization of cellular components or processes in biological research.

Polymer Chemistry

The structural features of this compound suggest potential applications in polymer chemistry . It could be used to synthesize new polymers with improved mechanical properties or to create smart materials that respond to environmental stimuli.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to exhibit inhibitory activities towards certain kinases .

Mode of Action

It is known that triazolopyrimidine derivatives can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the growth of various cancer cells by interacting with intracellular signaling pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to exhibit antitumor activities .

Action Environment

It is known that the synthesis and application of similar compounds can be influenced by various factors .

Propriétés

IUPAC Name |

N-cyclopentyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-13-6-8-14(9-7-13)10-25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-15-4-2-3-5-15/h6-9,12,15H,2-5,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFXAPVNBGXPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)

![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)

![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)

![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)

![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)